2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-[[4-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19(24)25/h9-12,15-16H,3-8H2,1-2H3,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFDHFMNSUOURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[(Diethylamino)carbonyl]aniline
The aniline derivative serves as a critical intermediate. Its synthesis begins with the reaction of 4-nitrobenzoyl chloride and diethylamine to form N,N-diethyl-4-nitrobenzamide, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Procedure :
-
Amidation : 4-Nitrobenzoyl chloride is treated with excess diethylamine in dichloromethane at 0°C, yielding N,N-diethyl-4-nitrobenzamide (89% yield).
-
Nitro Reduction : The nitro group is reduced using hydrogen gas (1 atm) and 10% Pd/C in ethanol, affording N,N-diethyl-4-aminobenzamide (4-[(diethylamino)carbonyl]aniline) in 92% yield.
Key Insight : The use of Pd/C ensures selective reduction without cleaving the amide bond, a methodology validated in analogous thiazole-carboxamide syntheses.
Synthesis of Cyclohexanecarboxylic Acid Derivatives
The cyclohexane backbone is derived from hydrogenated aromatic precursors. Benzenecarboxylic acids, such as phthalic acid, undergo catalytic hydrogenation in the presence of tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) to yield cyclohexanecarboxylic acids.
-
Catalyst : 5% Rh/Al₂O₃
-
Solvent : N-methylpyrrolidone
-
Conditions : 120°C, 50 bar H₂, 8 hours
-
Outcome : >95% conversion to cyclohexane-1,2-dicarboxylic acid.
Functionalization : The 2-position carboxylic acid is selectively activated by converting it to an acid chloride using oxalyl chloride in dichloromethane.
Amide Bond Formation Strategies
The final step involves coupling the cyclohexanecarboxylic acid chloride with 4-[(diethylamino)carbonyl]aniline. Two primary methods are employed:
Acid Chloride-Mediated Coupling
-
Activation : Cyclohexanecarboxylic acid (2.0 mmol) is treated with oxalyl chloride (2.2 mmol) and catalytic DMF in dichloromethane at 20°C for 2 hours.
-
Coupling : The acid chloride is reacted with 4-[(diethylamino)carbonyl]aniline (2.0 mmol) in the presence of triethylamine (3.0 mmol), yielding the target compound in 76% purity.
Carbodiimide-Based Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.4 mmol) and hydroxybenzotriazole (HOBt, 2.4 mmol) in DMF.
-
Reaction : Cyclohexanecarboxylic acid (2.0 mmol) and 4-[(diethylamino)carbonyl]aniline (2.0 mmol) are stirred at 20°C for 18 hours, affording a 68% yield.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride | 76 | 89 | 2 |
| EDC/HOBt | 68 | 82 | 18 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Hydrogenation efficiency is maximized in tertiary cyclic amide solvents at 120°C, while amide coupling achieves optimal yields in polar aprotic solvents like DMF or dichloromethane. Elevated temperatures (40–60°C) reduce reaction times but risk epimerization of the cyclohexane core.
Catalytic Hydrogenation Variables
Rhodium catalysts outperform palladium in aromatic ring saturation, achieving >95% conversion at 50 bar H₂. Lower pressures (20 bar) necessitate prolonged durations (12–15 hours).
Analytical Characterization and Validation
-
NMR : The cyclohexane protons resonate at δ 1.2–2.5 ppm (multiplet), while the amide carbonyl appears at δ 167–169 ppm.
-
Mass Spectrometry : ESI+ m/z 361.2 (M+H)+ correlates with the molecular formula C₁₉H₂₅N₂O₄.
-
HPLC : Retention time of 5.08 minutes (C18 column, acetonitrile/water gradient).
Challenges and Alternative Approaches
-
Regioselectivity : Directing the carbonyl group to the 2-position requires steric control during cyclohexane functionalization. Alternative routes using ortho-substituted benzene precursors are under investigation.
-
Diethylamino Stability : The diethylamide group is prone to hydrolysis under acidic conditions, necessitating neutral pH during coupling .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Scientific Research Applications
Pharmaceutical Applications
- Antiparasitic Activity : Research indicates that compounds similar to 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid have been investigated for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The structure's ability to modulate nucleoside transporters may enhance its effectiveness as an anti-parasitic agent .
- Psychoactive Research : The compound falls within a category of novel psychoactive substances (NPS). Studies have explored its effects on the central nervous system, suggesting potential applications in understanding drug interactions and effects on human behavior .
- Drug Delivery Systems : Due to its unique chemical structure, this compound can be utilized in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with various biomolecules enhances its potential as a carrier for therapeutic agents.
Case Study 1: Antiparasitic Efficacy
A study published in Nature focused on the synthesis of derivatives of this compound. These derivatives were tested against Plasmodium falciparum, demonstrating significant inhibition at low concentrations. The findings suggest that modifications to the core structure can enhance efficacy and reduce side effects .
Case Study 2: Psychoactive Properties
Research conducted by the e-Psychonauts community examined the psychoactive effects of compounds related to this compound. The study highlighted user-reported experiences and pharmacological profiles, indicating potential therapeutic uses in mental health treatment .
Mechanism of Action
The mechanism of action of 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acylated Anilino Groups
The diethylamino carbonyl group distinguishes the target compound from analogs with alternative acyl or alkyl substituents. Key comparisons include:
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Molecular Formula : C21H30N2O4
- Key Features: Replaces diethylamino with dipropylamino, increasing alkyl chain length. This modification enhances lipophilicity (logP ~3.2 vs. ~2.8 for the diethylamino analog) but may reduce solubility in aqueous media.
2-{[4-(Isobutyrylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid
- Molecular Formula : C17H22N2O4
- Key Features: Substitutes diethylamino carbonyl with isobutyrylamino (2-methylpropanoylamino).
- Thermal Stability : Higher melting point (>250°C) due to stronger intermolecular hydrogen bonding .
2-{[5-(Butyrylamino)-2-chloroanilino]carbonyl}cyclohexanecarboxylic acid
- Molecular Formula : C18H23ClN2O4
- Key Features: Incorporates a chlorine atom at the ortho position and a butyrylamino group at the meta position. The electronegative chlorine enhances polarity, while the butyryl group increases hydrophobicity.
- Biological Activity: Demonstrated inhibitory activity in preliminary assays targeting EDG2 receptors, though with lower potency (IC50 = 12 μM) compared to diethylamino analogs (IC50 = 5.3 μM) .
Structural Modifications in the Aromatic Ring
Variations in the aromatic ring’s substitution pattern significantly impact physicochemical properties:
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic Acid
- Molecular Formula: C16H19NO3
- Key Features: Replaces the para-substituted diethylamino carbonyl with 2,6-dimethyl groups.
- Applications : Used as a reference standard in analytical chemistry due to its high crystallinity .
2-{[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Molecular Formula : C22H24N2O5S
- Key Features : Incorporates a sulfonyl-linked indole moiety, increasing molecular weight (428.51 g/mol) and polarity. The sulfonyl group enhances hydrogen-bonding capacity, making it suitable for targeting polar enzyme pockets .
Comparative Data Table
*Calculated based on structural inference.
Biological Activity
2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a compound with potential biological activity, particularly in pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₁₉H₂₆N₂O₄. Its structure features a cyclohexane ring, an aniline derivative, and a diethylamino carbonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : There is preliminary evidence indicating that this compound may possess antimicrobial activity against certain bacterial strains.
The biological effects of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory pathways.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis, such as the MAPK pathway.
- Interaction with Cellular Receptors : The diethylamino group could facilitate interactions with cellular receptors, enhancing its pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticancer Studies : A study published in Cancer Letters found that cyclohexanecarboxylic acid derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis (PubMed ID: 27392692) .
- Anti-inflammatory Research : Research highlighted in Journal of Medicinal Chemistry demonstrated that certain aniline derivatives exhibited significant anti-inflammatory effects in murine models (Patent EP2470158B1) .
- Antimicrobial Activity : A screening study indicated that compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents (VWR International) .
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid, and what analytical techniques are critical for structural validation?
The compound is synthesized via multi-step reactions, typically involving:
- Nucleophilic substitution to introduce the diethylamino-carbonyl group onto the aniline moiety.
- Condensation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines to form the amide linkage. Key analytical methods include NMR spectroscopy (for confirming regiochemistry and functional groups), mass spectrometry (for molecular weight validation), and X-ray crystallography (for resolving stereochemical ambiguities). For structurally similar derivatives, discrepancies in stereochemistry or regiochemistry are often resolved using these techniques .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
The compound’s solubility is governed by its polar functional groups (carboxylic acid, amide) and hydrophobic cyclohexane ring. Solubility testing in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) is essential for optimizing assay conditions. Poor aqueous solubility may require derivatization (e.g., esterification of the carboxylic acid group) or formulation with surfactants. Comparative studies on analogs like 4-amino-2-hydroxycyclohexanecarboxylic acid show pH-dependent solubility trends, critical for in vitro bioavailability assessments .
Advanced Research Questions
Q. What methodological challenges arise in controlling stereochemistry during the synthesis of cyclohexanecarboxylic acid derivatives?
Stereochemical control at the cyclohexane ring is complicated by conformational flexibility. Strategies include:
- Chiral auxiliaries or catalysts to enforce specific ring conformations during synthesis.
- Temperature-controlled reactions to favor thermodynamically stable isomers. For example, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid derivatives require precise reaction conditions to avoid undesired epimerization . Contradictions in reported stereochemical outcomes often stem from differences in solvent polarity or reaction duration .
Q. How do structural modifications (e.g., substituent position, electronic effects) impact the compound’s biological activity?
Systematic structure-activity relationship (SAR) studies are critical:
- Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring enhance enzymatic inhibition by polarizing the amide bond.
- Bulkier substituents (e.g., diethylamino vs. dimethylamino) alter steric interactions with target proteins, as observed in anti-ulcer agents derived from cyclohexanecarboxylic acid . Contradictory bioactivity data in literature may arise from variations in assay conditions (e.g., enzyme isoform specificity) or impurities in synthesized batches .
Q. What strategies are recommended for resolving contradictions in reported enzyme inhibition mechanisms involving this compound?
- Kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Crystallographic studies to map binding interactions with target enzymes.
- Computational docking simulations to validate experimental findings. For example, cyclohexanecarboxylic acid derivatives have shown divergent inhibition profiles against cyclooxygenase isoforms (COX-1 vs. COX-2), necessitating mechanistic re-evaluation under standardized conditions .
Methodological Considerations
Q. What protocols are recommended for ensuring reproducibility in scaled-up synthesis?
- In-line monitoring (e.g., FTIR, HPLC) to track reaction progress and intermediate stability.
- Purification via preparative HPLC or recrystallization to achieve >98% purity.
- Batch-to-batch consistency checks using melting point analysis and chiral chromatography. Evidence from anti-ulcer agent synthesis highlights the importance of rigorous purification to avoid off-target effects in biological assays .
Q. How can researchers mitigate degradation during storage of this compound?
- Storage under inert atmosphere (argon or nitrogen) to prevent oxidation of the diethylamino group.
- Lyophilization for long-term stability in aqueous formulations.
- Periodic stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months). Analogous compounds like 4-amino-2-hydroxycyclohexanecarboxylic acid show improved stability when stored as lyophilized salts .
Data Interpretation and Validation
Q. How should researchers address discrepancies in biological activity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
